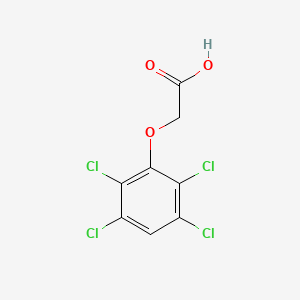

Acetic acid, (2,3,5,6-tetrachlorophenoxy)-

Description

Acetic acid, (2,3,5,6-tetrachlorophenoxy)-, also known as [2-(2,3,5,6-tetrachlorophenoxy)phenyl]acetic acid, is a polychlorinated phenoxyacetic acid derivative. It was developed as a structural analogue of the anti-inflammatory drug fenclofenac ([2-(2,4-dichlorophenoxy)phenyl]acetic acid) to enhance potency . This compound features a phenylacetic acid backbone substituted with a 2,3,5,6-tetrachlorophenoxy group, which confers distinct electronic and steric properties. Notably, it demonstrated 40-fold greater anti-inflammatory activity than fenclofenac in the adjuvant-induced arthritis screen, rivaling indomethacin in potency . However, its development was halted due to severe chronic toxicity, including anemia, neutrophilia, and peritonitis .

Properties

CAS No. |

5416-64-8 |

|---|---|

Molecular Formula |

C8H4Cl4O3 |

Molecular Weight |

289.9 g/mol |

IUPAC Name |

2-(2,3,5,6-tetrachlorophenoxy)acetic acid |

InChI |

InChI=1S/C8H4Cl4O3/c9-3-1-4(10)7(12)8(6(3)11)15-2-5(13)14/h1H,2H2,(H,13,14) |

InChI Key |

AWCFSYBBTGBTEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)OCC(=O)O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination Step

- Starting Material: Phenoxyacetic acid or substituted phenols

- Chlorinating Agent: Chlorine gas (Cl2)

- Catalysts: Thiodiphenylamine and Dimethylaminopyridine (DMAP) have been reported as effective catalysts to promote selective chlorination in alcoholic solvents.

- Solvent: Alcoholic solvents such as isooctyl alcohol, methanol, ethanol, or other monohydroxy alcohols (C1-C8) are used to dissolve phenoxyacetic acid and facilitate reaction.

- Temperature: Controlled between 10°C to 100°C, with typical reactions around 80-85°C for optimal chlorination.

- Molar Ratios: Chlorine is passed into the reaction mixture with a molar ratio of approximately 2 to 2.2 moles of Cl2 per mole of phenoxyacetic acid for sufficient substitution.

Reaction Conditions Summary Table:

| Parameter | Typical Range/Value |

|---|---|

| Phenoxyacetic acid to solvent | 1 : 0.5 to 50 (mass ratio) |

| Catalyst (thiodiphenylamine:DMAP) | 1 : 1 to 1 : 10 (mass ratio) |

| Catalyst total to phenoxyacetic acid | 1 : 50 to 1 : 800 (mass ratio) |

| Chlorine to phenoxyacetic acid | 2.0 to 2.2 (molar ratio) |

| Reaction temperature | 10°C to 100°C (commonly 80-85°C) |

| Solvents | Methanol, ethanol, isooctyl alcohol, etc. |

This chlorination step results in the formation of the tetrachlorinated phenoxyacetic acid intermediate.

Esterification Step

- After chlorination, an esterification dehydration catalyst is added to convert the chlorinated intermediate into the ester form of the acid.

- Common catalysts include sulfuric acid, toluenesulfonic acid, sodium pyrosulfate, tin chloride, iron(III) chloride , or heteropolyacids.

- The reaction involves azeotropic dehydration to remove water formed during esterification, driving the reaction to completion.

- The reaction mixture is cooled and washed with water to remove impurities and excess acid.

- Solvent recovery is often implemented to recycle alcoholic solvents.

Esterification Conditions Summary Table:

| Parameter | Typical Range/Value |

|---|---|

| Esterification catalysts | Sulfuric acid, tosic acid, tin chloride, etc. |

| Catalyst to phenoxyacetic acid | 1 : 10 to 1 : 500 (mass ratio) |

| Washing water to phenoxyacetic acid | 0.2 to 20 (mass ratio) |

| Temperature | Typically cooled to 60°C after esterification |

| Solvent recovery | Yes, especially for expensive alcohols like isooctyl alcohol |

Industrial Scale Example

A patent example describes the preparation of 2,4-dichlorophenoxyacetic acid esters, which can be adapted for tetrachlorophenoxyacetic acid:

- Dissolve 420 kg of phenoxyacetic acid in 1600 L of isooctyl alcohol.

- Add 0.3 kg thiodiphenylamine and 0.9 kg dimethylaminopyridine as catalysts.

- Heat to 80-85°C and pass chlorine gas (~400 kg) at 70-80 kg/hr.

- Monitor reaction by HPLC until chlorination is complete (<1% fluoroacetic acid impurity).

- Add 3 kg tosic acid for esterification and perform azeotropic dehydration.

- Cool to 60°C, wash with 100 kg water, remove excess solvent by distillation.

- Yield: ~95.8% of esterified chlorophenoxyacetic acid product.

This method highlights the importance of catalyst ratios, temperature control, and solvent management for high yield and purity.

Analytical and Research Findings

- Chlorination selectivity depends strongly on catalyst choice and reaction conditions.

- Alcohol solvents influence solubility and reaction kinetics.

- Esterification catalysts and dehydration steps are critical to avoid hydrolysis and maximize ester yield.

- Industrial processes emphasize solvent recycling and environmental protection.

- HPLC and other chromatographic techniques are used to monitor reaction progress and purity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Chlorination | Phenoxyacetic acid, Cl2, thiodiphenylamine, DMAP, alcoholic solvent (e.g., isooctyl alcohol), 10-100°C | Introduce chlorine atoms selectively | Chlorine molar ratio 2-2.2; catalyst ratio 1:1-10 |

| Esterification | Esterification dehydration catalyst (e.g., tosic acid, sulfuric acid), azeotropic dehydration, 60°C wash | Convert acid to ester, remove water | Catalyst ratio 1:10-500; washing removes impurities |

| Purification | Washing water, solvent removal, distillation | Remove byproducts and recover solvent | Ensures high purity and solvent recycling |

Chemical Reactions Analysis

Types of Reactions: (2,3,5,6-Tetrachlorophenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can lead to the formation of less chlorinated phenoxyacetic acids.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products:

Oxidation: Formation of tetrachloroquinones.

Reduction: Formation of dichlorophenoxyacetic acids.

Substitution: Formation of substituted phenoxyacetic acids with various functional groups.

Scientific Research Applications

Agricultural Applications

Herbicide Development

TCPA is primarily recognized for its role as a herbicide. It is structurally related to other chlorophenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). These compounds are used to control broadleaf weeds in various crops. The effectiveness of TCPA in inhibiting plant growth has been demonstrated in multiple studies.

- Case Study: Efficacy in Forest Management

A study conducted in West Virginia treated a forest watershed with 2,4,5-T at a rate of 2.24 kg/ha. The results indicated a significant reduction in herbaceous vegetation over time. Residue levels were monitored over 24 months, showing a decline from 151 mg/kg immediately after application to less than 0.01 mg/kg after 24 months . This indicates the compound's potential for long-term weed control.

Environmental Impact Studies

Persistence and Degradation

Research into the environmental persistence of TCPA is crucial for assessing its ecological impact. Studies have shown that TCPA residues can persist in soil and water systems but tend to degrade over time through microbial activity and photodegradation.

- Data Table: Residue Levels Over Time

| Time After Application | Soil Residue (mg/kg) | Water Residue (mg/L) |

|---|---|---|

| Immediately | 151 | 0.012 |

| 1 Week | 61 | Not detected |

| 1 Month | 24 | Not detected |

| 12 Months | 1.6 | Not detected |

| 24 Months | <0.01 | Not detected |

This table summarizes the degradation patterns observed in both soil and water environments following the application of TCPA .

Health Risk Assessments

Toxicological Profile

The toxicological effects of TCPA and its metabolites have been extensively studied due to concerns about human health risks associated with exposure. Research indicates that while TCPA can cause skin irritation and other acute effects upon exposure, chronic health risks appear limited based on epidemiological studies.

- Findings from Epidemiological Studies

A clinical study involving workers exposed to TCPA during manufacturing showed no significant increase in cardiovascular or hepatic diseases compared to unexposed cohorts. However, there was a notable incidence of chloracne among exposed individuals .

Regulatory Considerations

Environmental Regulations

Due to its potential toxicity and environmental persistence, TCPA is subject to regulatory scrutiny. The Environmental Protection Agency (EPA) has established guidelines for the use of chlorinated phenoxy compounds in agricultural practices to mitigate adverse environmental impacts.

- Regulatory Table: Key Guidelines

| Regulatory Body | Guideline Type | Key Points |

|---|---|---|

| EPA | Usage Restrictions | Limit application rates; monitor environmental impact |

| ATSDR | Toxicological Assessments | Regularly update toxicological profiles based on new data |

These guidelines are crucial for ensuring safe usage practices and minimizing ecological risks associated with TCPA applications .

Mechanism of Action

The mechanism of action of (2,3,5,6-Tetrachlorophenoxy)acetic acid involves its interaction with plant hormone pathways. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound targets specific molecular pathways involved in cell elongation and division, disrupting normal plant growth processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Phenoxyacetic Acid Family

- Fenclofenac ([2-(2,4-Dichlorophenoxy)phenyl]acetic acid): Fenclofenac, the parent compound, has two chlorine atoms at the 2,4-positions of the phenoxy group. Acetic acid, (2,3,5,6-tetrachlorophenoxy)-, replaces these with four chlorines (2,3,5,6-positions), enhancing steric bulk and electron-withdrawing effects. This modification increased anti-inflammatory potency but introduced significant toxicity . Potency: 40× fenclofenac . Toxicity: Acute toxicity (LD₅₀) was lower than indomethacin, but chronic toxicity was severe .

- 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A herbicide structurally related to phenoxyacetic acids, 2,4,5-T shares a similar backbone but lacks the phenylacetic acid moiety. Its toxicity is linked to dioxin impurities, which are absent in acetic acid, (2,3,5,6-tetrachlorophenoxy)-. However, both compounds are highly persistent in the environment .

Halogen-Substituted Variants

- 2-(2,3,5,6-Tetrafluorophenoxy)acetic Acid: Replacing chlorine with fluorine reduces steric hindrance and alters electronic properties. Fluorine’s strong electron-withdrawing effect may enhance metabolic stability but reduce receptor binding compared to chlorine. This compound is commercially available but lacks reported bioactivity data .

- 3-Chloro-Phenylacetic Acid: Lacking the phenolic oxygen, this compound cannot form hydrogen bonds critical for binding to biological targets like CprK transcriptional activators. Its inactivity underscores the necessity of the phenoxy group for efficacy .

Toxicity and Environmental Impact

- Tetrachlorophenol Derivatives: Acetic acid, (2,3,5,6-tetrachlorophenoxy)-, shares structural similarities with 2,3,5,6-tetrachlorophenol, a banned compound due to high aquatic toxicity, persistence, and formation of toxic byproducts (e.g., dioxins) during degradation . Both compounds exhibit extreme environmental hazards.

- Chronic vs. Acute Toxicity: While acute toxicity (e.g., LD₅₀) of acetic acid, (2,3,5,6-tetrachlorophenoxy)-, is lower than indomethacin, its chronic effects (anemia, organ damage) mirror those of polychlorinated biphenyls (PCBs), suggesting bioaccumulation risks .

Key Research Findings

- Structure-Activity Relationship (SAR): The anti-inflammatory potency of phenoxyacetic acids correlates with chlorine substitution patterns. Tetra-substitution (2,3,5,6-) maximizes steric and electronic interactions with target enzymes (e.g., cyclooxygenase), but excessive halogenation increases off-target toxicity .

- Binding Interactions: The phenolate moiety in acetic acid, (2,3,5,6-tetrachlorophenoxy)-, forms a salt bridge with K133 in CprK proteins, a critical interaction absent in non-phenolic analogues like 3-chloro-phenylacetic acid .

Biological Activity

Acetic acid, (2,3,5,6-tetrachlorophenoxy)-, commonly known as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), is a synthetic auxin and herbicide that has been widely studied for its biological activity and potential health effects. This article reviews the compound's biological activity based on diverse research findings and case studies.

- Chemical Formula : C_8H_5Cl_3O_3

- CAS Number : 93-76-5

- Molecular Weight : 255.48 g/mol

2,4,5-T functions primarily as a herbicide by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of broadleaf plants. Its mode of action involves:

- Disruption of normal plant growth processes.

- Induction of abnormal cell division and elongation.

Toxicological Studies

Numerous studies have investigated the toxicological effects of 2,4,5-T on various organisms. Key findings include:

- Acute Toxicity :

- Chronic Toxicity :

- Reproductive Effects :

Epidemiological Studies

Epidemiological studies have provided insight into the health impacts of 2,4,5-T in human populations:

- A clinical study involving workers exposed to 2,4,5-T revealed persistent chloracne in 55.7% of exposed individuals but no significant increase in cardiovascular or hepatic diseases .

- Associations were found between exposure and gastrointestinal ulcers .

Summary of Toxicological Findings

| Study Type | Organism | Key Findings |

|---|---|---|

| Acute Toxicity Study | Humans | Irritation of skin and respiratory tract |

| Chronic Toxicity Study | Rats | Increased urinary coproporphyrins at high doses |

| Reproductive Study | Rats | Reduced neonatal survival at higher doses |

| Epidemiological Study | Workers | Chloracne persistence; no significant disease risk |

Case Studies

- Case Study on Occupational Exposure :

- Animal Model Studies :

Q & A

Q. How can researchers synthesize acetic acid, (2,3,5,6-tetrachlorophenoxy)-, and validate its purity?

Methodological Answer: Synthesis typically involves chlorination of phenoxyacetic acid derivatives using chlorinating agents (e.g., Cl2, SOCl2, or PCl5). For example, acetic acid derivatives react with phosphorus trichloride to form acyl chlorides, which can further react with chlorophenols . Post-synthesis, purity is validated via:

- Gas Chromatography (GC) : Quantifies impurities (<2% threshold) .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via <sup>1</sup>H/<sup>13</sup>C spectra (e.g., aromatic proton absence in tetrachlorinated rings) .

- Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M]<sup>+</sup> at m/z 295.85 for C8H5Cl4O3) .

Q. What are the solubility properties of this compound in aqueous and organic systems?

Methodological Answer: Solubility can be determined experimentally via shake-flask methods or predicted using LFERs (Linear Free Energy Relationships). For example:

- Aqueous Solubility : Use pH-dependent partitioning (log P ~3.5–4.2 for similar tetrachlorophenoxy compounds) .

- Organic Solubility : Prioritize polar aprotic solvents (e.g., acetone, DMSO) due to high halogen content. Reference solubility data for 2,3,4,6-tetrachlorophenoxy acetic acid in the Handbook of Aqueous Solubility Data provides analog guidance .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods (TCI America guidelines) .

- Disposal : Follow EPA/OSHA regulations for chlorinated organics (e.g., incineration at 1,200°C with scrubbers) .

- Toxicity Mitigation : Avoid inhalation/contact; emergency procedures include decontamination with 5% NaHCO3 for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental toxicity data for this compound?

Methodological Answer: Discrepancies arise from matrix effects (soil vs. water) and impurity profiles (e.g., dioxin contaminants). Mitigation strategies include:

- Isomer-Specific Analysis : Use HPLC-MS/MS to distinguish 2,3,5,6-tetrachloro derivatives from co-eluting analogs .

- Ecotoxicology Assays : Compare LC50 values in Daphnia magna (water) and earthworms (soil) under OECD guidelines .

- Degradation Studies : Monitor byproducts via GC-ECD; thermal decomposition (>200°C) may release HCl or chlorinated dioxins .

Q. How can computational models predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electrophilic substitution sites (e.g., para to Cl groups) .

- pKa Estimation : Use Hammett constants (σCl = +0.23) to predict acidity (estimated pKa ~2.8–3.5) .

- LFERs : Correlate log k (hydrolysis rate) with Taft parameters to design degradation pathways .

Q. What experimental designs are optimal for studying its photolytic degradation?

Methodological Answer:

- Light Sources : Simulate sunlight using xenon arc lamps (λ = 290–800 nm) .

- Analytical Workflow :

- Controls : Include dark and radical scavenger (e.g., tert-butanol) trials to isolate photolytic vs. oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.